![molecular formula C19H13ClFN3O3S2 B6484749 5-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 899980-67-7](/img/structure/B6484749.png)

5-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a small-molecule inhibitor with good oral bioavailability . It belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids.

Synthesis Analysis

The synthesis of this compound involves several steps. The X-ray diffraction analysis indicates that its crystals belong to the monoclinic crystal system and P 2 1 / c space group . It may be used in the preparation of methyl 3-amino-5-chlorobenzo [ b ]thiophene-2-carboxylate by reacting with methyl thioglycolate and triethylamine via microwave-assisted synthesis .Molecular Structure Analysis

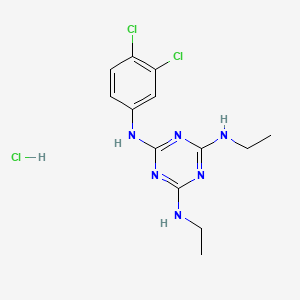

The molecular structure of this compound is complex. It contains a thiophene ring, a quinazolinone ring, and a sulfonamide group . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis

The compound is involved in several chemical reactions. For example, it can react with methyl thioglycolate and triethylamine via microwave-assisted synthesis to form methyl 3-amino-5-chlorobenzo [ b ]thiophene-2-carboxylate .Physical And Chemical Properties Analysis

The compound has a molecular formula of C7H6ClFO2S . Its average mass is 208.638 Da and its monoisotopic mass is 207.976105 Da .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling , a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of carbon-carbon bonds . The reaction conditions are mild and functional group tolerant, making it a suitable candidate for this application .

Antifungal Applications

“F2723-0129” has shown potential in antifungal applications . It has been studied for its effects against the phytopathogenic fungi Aspergillus niger F2723 . This could lead to the development of new treatments for diseases caused by this fungus.

Therapeutic Applications

The compound is a derivative of thiophene, which has been reported to possess a wide range of therapeutic properties . Therefore, “F2723-0129” could potentially be used in the development of new therapeutic drugs.

Anticancer Applications

Thiophene derivatives, like “F2723-0129”, have been investigated for their anticancer activity . This research could lead to the development of new anticancer drugs.

Antimicrobial Applications

Thiophene derivatives have shown high antimicrobial activity against various microbial infections . “F2723-0129” could potentially be used in the development of new antimicrobial treatments.

Prevention and Treatment of Thromboembolic Diseases

The compound “F2723-0129” is currently under clinical development for the prevention and treatment of thromboembolic diseases . This could lead to the development of new treatments for these conditions.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3O3S2/c1-11-22-15-5-3-2-4-13(15)19(25)24(11)12-6-7-14(21)16(10-12)23-29(26,27)18-9-8-17(20)28-18/h2-10,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLFCMJKORQYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6484675.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6484677.png)

![N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B6484678.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6484683.png)

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6484685.png)

![2-(4-methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6484694.png)

![N-(4-fluorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B6484705.png)

![N-(3,4-dichlorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B6484710.png)

![2'-amino-1-benzyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B6484715.png)

![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide](/img/structure/B6484728.png)

![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6484731.png)

![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6484739.png)

![2-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6484746.png)